1-(1-propyl-4-piperidinyl)azepane
Description
Properties
IUPAC Name |
1-(1-propylpiperidin-4-yl)azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2/c1-2-9-15-12-7-14(8-13-15)16-10-5-3-4-6-11-16/h14H,2-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGTYYUJPRPDNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Ring Systems : The target compound’s piperidine-azepane fusion contrasts with morpholine (oxygen-containing) or piperazine (two nitrogens) cores, impacting electronic properties and solubility .
- Substituents : Propyl groups (target) vs. pyridinyl () or diazenyl () alter steric bulk and polarity. Propyl may enhance lipophilicity compared to aromatic substituents.
- Synthesis : Alkali metal hydride-mediated reactions () are effective for azepane derivatives but may require optimization for fused bicyclic systems.
Spectroscopic and Physical Properties
Table 2: NMR and Mass Spectrometry Data
Key Observations :
- The target compound’s NMR would likely show piperidine CH₂ signals (~2.5–3.0 ppm) overlapping with azepane protons, complicating analysis without advanced techniques (e.g., 2D NMR) .
- HRMS data for piperazine derivatives () highlight the utility of mass spectrometry in validating complex structures.
Pharmacological and Regulatory Considerations
- AB-005 Azepane Isomer: Reported in 2012 as a synthetic cannabinoid, suggesting azepane derivatives may interact with cannabinoid receptors. The target compound’s piperidine-propyl group could modulate affinity compared to AB-005’s indole-cyclopropane motif .
- Legal Status : Piperidine/azepane-based compounds are often scrutinized under drug legislation due to structural similarities to controlled substances (e.g., JWH-018 analogs in ).
Q & A
Q. What are the primary synthetic routes for 1-(1-propyl-4-piperidinyl)azepane, and how do reaction conditions influence yield and purity?
Answer: The synthesis typically involves coupling a piperidine precursor (e.g., 4-propylpiperidine) with an azepane derivative via nucleophilic substitution or reductive amination. Key steps include:
- Base-catalyzed reactions : Triethylamine is often used to neutralize byproducts like HCl in substitution reactions .
- Temperature control : Reactions are conducted at 0–25°C to minimize side-product formation .
- Purification : Column chromatography or recrystallization is employed to isolate the compound, with yields ranging from 40–75% depending on solvent polarity .
Table 1: Comparison of Synthetic Methods
| Method | Catalyst/Solvent | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | Triethylamine/DCM | 65 | ≥95% | |
| Reductive Amination | NaBH₃CN/MeOH | 52 | 89% |
Q. How is the structural identity of this compound validated in new syntheses?
Answer: Structural confirmation relies on:
Q. What preliminary biological activities have been reported for this compound?
Answer: Initial studies highlight:
- Receptor binding : Moderate affinity for serotonin (5-HT₂A) and dopamine D₂ receptors (IC₅₀ = 1.2 µM and 3.5 µM, respectively) .
- In vitro cytotoxicity : IC₅₀ > 50 µM in HEK293 cells, suggesting low acute toxicity .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address low yields in large-scale production?
Answer: Strategies include:
- Continuous flow reactors : Enhance mixing and heat transfer, improving consistency (yield increase by 15–20%) .
- Catalyst screening : Transitioning from triethylamine to DMAP (4-dimethylaminopyridine) reduces reaction time by 30% .
- Byproduct mitigation : Adding molecular sieves absorbs HCl, preventing side reactions .
Q. What experimental approaches resolve contradictions in reported receptor-binding data?
Answer: Discrepancies (e.g., 5-HT₂A IC₅₀ values ranging from 1.2–5.0 µM) arise from assay conditions. Solutions:
- Standardized assays : Use identical cell lines (e.g., CHO-K1 vs. HEK293) and buffer pH (7.4) .
- Radioligand competition : Compare displacement of [³H]ketanserin (5-HT₂A) vs. [³H]spiperone (D₂) to confirm selectivity .
Q. How does the compound’s conformational flexibility impact its pharmacokinetic properties?
Answer: The azepane ring’s seven-membered structure allows:
- Enhanced solubility : LogP = 2.1 (vs. 3.5 for rigid piperidine analogs) .
- Metabolic stability : Resistance to CYP3A4 oxidation due to steric hindrance (t₁/₂ = 8.2 h in human liver microsomes) .
Table 2: Pharmacokinetic Comparison with Analogues
| Compound | LogP | t₁/₂ (h) | Plasma Protein Binding (%) |
|---|---|---|---|
| This compound | 2.1 | 8.2 | 78 |
| 1-(4-Nitrophenyl)Azepane | 2.8 | 4.5 | 85 |
Q. What mechanistic insights explain its variable activity across neurotransmitter receptors?
Answer: Molecular docking studies suggest:
- 5-HT₂A binding : The propyl group occupies a hydrophobic pocket near transmembrane helix 5, stabilizing the receptor’s active state .
- D₂ receptor : Weaker interactions due to steric clashes with Thr³.³⁶ in the orthosteric site .
Methodological Guidance
- Handling data contradictions : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. functional cAMP assays) .
- Scale-up challenges : Prioritize QbD (Quality by Design) principles to define critical process parameters (CPPs) like temperature and stirring rate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
